molecular formula C6H11NO3 B1456599 5-(Hydroxymethyl)-L-proline CAS No. 61500-97-8

5-(Hydroxymethyl)-L-proline

Cat. No. B1456599
CAS RN: 61500-97-8
M. Wt: 145.16 g/mol
InChI Key: DVMUWLPFHMMTAX-AKGZTFGVSA-N
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Description

5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid, which is highly soluble in both water and organic solvents .


Synthesis Analysis

HMF can be produced from the dehydration of renewable carbohydrates (typically glucose/fructose-based monosaccharides, oligosaccharides, and polysaccharides) . The synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of HMF has attracted considerable attention due to its mild reaction conditions, rapid reaction, and high conversion .


Molecular Structure Analysis

The molecular structure of HMF derived humins was investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments .


Chemical Reactions Analysis

HMF can undergo various transformations such as hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation . For instance, the silver-catalyzed oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HFCA) was investigated using Ag/ZrO2 and Ag/TiO2 catalysts .


Physical And Chemical Properties Analysis

The hydroxymethyl group has the same chemical formula as the methoxy group (−O−CH3) but differs only in the attachment site and orientation to the rest of the molecule .

Scientific Research Applications

Stereochemistry and Structural Studies

Stereoisomers of hydroxyproline, including hydroxy-L-proline, have been a subject of research since the early 20th century, contributing significantly to the understanding of stereochemistry and molecular structures. The work of Robinson and Greenstein (1952) focused on the stereochemistry of various hydroxyproline isomers, including allohydroxy-L-proline (Robinson & Greenstein, 1952).

Applications in Protein Folding and Structure

Hydroxy-L-proline plays a crucial role in protein folding and structure. Research by Bach and Takagi (2013) has shown that synthetic proline analogues, like hydroxy-L-proline, are valuable for studying cellular metabolism and macromolecule synthesis. These analogues are also used in industrial applications, like microorganism-based overproduction of L-proline (Bach & Takagi, 2013).

Enzymatic Hydroxylation

Koketsu et al. (2015) have detailed the enzymatic hydroxylation of L-proline, including the production of hydroxy-L-prolines. This research has applications in producing hydroxylated chiral ingredients for pharmaceuticals (Koketsu et al., 2015).

Synthesis of Biological Compounds

Westwood and Walker (1998) explored the synthesis of biological compounds using trans-4-hydroxy-L-proline. Their research focused on creating pyrrolidine-L-nucleoside analogues, which have potential applications in antiviral activities (Westwood & Walker, 1998).

Regio- and Stereoselective Synthesis

Curtis, Fawcett, and Handa (2005) reported on the synthesis of 3-amino-2-hydroxymethyl-4-hydroxypyrrolidine from trans-4-hydroxy-L-proline, demonstrating the importance of regio- and stereoselectivity in chemical synthesis (Curtis, Fawcett, & Handa, 2005).

Characterization of Hydroxylases

The characterization of hydroxylases involved in converting L-proline to various hydroxy-L-prolines was conducted by Hara and Kino (2009). This research contributes to understanding the enzymatic processes for producing pharmaceuticals (Hara & Kino, 2009).

Intramolecular Hydrogen Bonding in Proline Derivatives

Teklebrhan et al. (2010) studied intramolecular hydrogen bonding in glucosyl 3(S)-hydroxy-5-hydroxymethylproline hybrids. This research highlights the significance of hydroxymethyl substituents in controlling prolyl amide isomerization, crucial in peptide mimicry (Teklebrhan et al., 2010).

Selective Hydroxylation for Chemical Synthesis

Klein and Hüttel (2011) developed a method for the selective hydroxylation of L-proline and L-pipecolic acid using proline hydroxylases. This technique is valuable for accessing hydroxprolines and other hydroxylated cyclic amino acids for chemical synthesis (Klein & Hüttel, 2011).

Microbial and Enzymatic Production of Hydroxyproline

The microbial and enzymatic processes for producing various hydroxyprolines, including those from L-proline, were reviewed by Hara and Kino (2020). This work provides insights into producing these industrially important compounds using microbial sources (Hara & Kino, 2020).

Proline in Crystallography and Viral Proteins

Research by Pemberton et al. (2012) and Eriksson et al. (1999) has demonstrated the use of L-proline in cryoprotecting protein crystallography and the presence of hydroxyproline in viral proteins. These studies highlight the broader biological and structural applications of proline derivatives (Pemberton et al., 2012); (Eriksson et al., 1999).

Safety And Hazards

Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, prolonged or repeated exposure, and dust formation . It’s also important to wear personal protective equipment/face protection and ensure adequate ventilation .

Future Directions

The utilization and development of biomass resources is an efficient solution to mitigate the fossil energy crisis. The synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of HMF has attracted considerable attention . This could lead to the production of bio-based polymers obtained from furan-2,5-dicarboxylic acid (FDCA), replacing products from petrochemical resources and reducing CO2 emissions .

properties

IUPAC Name

(2S)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-3-4-1-2-5(7-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4?,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMUWLPFHMMTAX-AKGZTFGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N[C@@H]1C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50816835
Record name 5-(Hydroxymethyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50816835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-L-proline

CAS RN

61500-97-8
Record name 5-(Hydroxymethyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50816835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
DS Kemp, TP Curran - The Journal of Organic Chemistry, 1986 - ACS Publications
For studies of unnatural-amino acids that can induce strong conformational biases whenincorporated into proteins, we required tmns-5-(hydroxymethyl)-L-proline (1) and were attracted …
Number of citations: 11 pubs.acs.org
DS Edgeley, RF Martínez, SF Jenkinson… - … Section E: Structure …, 2012 - scripts.iucr.org
The absolute stereochemistry of the title compound, C9H15NO7, was determined from the use of d-glucuronolactone as the starting material. The compound crystallizes as the zwitterion…
Number of citations: 1 scripts.iucr.org
D Best, C Wang, AC Weymouth-Wilson… - Tetrahedron …, 2010 - Elsevier
… can be transformed into DMDP [(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol] and (3R)-3-hydroxy-l-bulgecinine [(2S,3R,4R,5R)-3,4-dihydroxy-5-hydroxymethyl-l-proline]. l-…
Number of citations: 64 www.sciencedirect.com
A Ammazzalorso, B De Filippis… - Current Bioactive …, 2016 - ingentaconnect.com
This review focuses on synthetic strategies developed to obtain serine-proline chimeras. The conformational properties of proline, combined with functional groups typical of aminoacid …
Number of citations: 1 www.ingentaconnect.com
AMWH Thunnissen, HJ Rozeboom, KH Kalk… - Biochemistry, 1995 - ACS Publications
Revised Manuscript Received August 1, 1995® abstract: Bulgecins are O-sulfonated glycopeptides that are able to enhance the antibacterialactivity of/3-lactam antibiotics. The 70-kDa …
Number of citations: 140 pubs.acs.org
EJ van Asselt, KH Kalk, BW Dijkstra - Biochemistry, 2000 - ACS Publications
Lytic transglycosylases catalyze the cleavage of the β-1,4-glycosidic bond between N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) in peptidoglycan with …
Number of citations: 91 pubs.acs.org
EA Martinez-Bond, BM Soriano, AH Williams - Current opinion in structural …, 2022 - Elsevier
Lytic transglycosylases (Ltgs) are glycan strand cleaving enzymes whose role is poorly understood in the genesis of the bacterial envelope. They play multiple roles in all stages of a …
Number of citations: 4 www.sciencedirect.com
CW Reid, NT Blackburn, AJ Clarke - FEMS microbiology letters, 2006 - academic.oup.com
The β-hexosaminidase inhibitor and structural analog of the putative oxazolium reaction intermediate of lytic transglycosylases, N-acetylglucosamine thiazoline (NAG–thiazoline), was …
Number of citations: 27 academic.oup.com
AH Williams, R Wheeler, C Thiriau, A Haouz, MK Taha… - Antibiotics, 2017 - mdpi.com
Lytic transglycosylases (Lts) are involved in recycling, cell division, and metabolism of the peptidoglycan. They have been understudied for their usefulness as potential antibacterial …
Number of citations: 40 www.mdpi.com
UK Mishra, NG Ramesh - Carbohydrate research, 2020 - Elsevier
A glycal based synthesis of (+)-bulgecinine, 3-hydroxy-2,5-dihydroxymethylpyrrolidine and 2-oxapyrrolizidin-3-ones proceeding through a common intermediate is reported. The key …
Number of citations: 2 www.sciencedirect.com

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